molecular formula C10H17N3 B7865661 (Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B7865661
M. Wt: 179.26 g/mol
InChI Key: XUWHQTIPYHAJSQ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a cyclobutylmethyl group and a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The compound's molecular formula is C₁₁H₁₉N₃ (molar mass: 193.29 g/mol).

Properties

IUPAC Name

1-cyclobutyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-8-10(7-12-13)6-11-5-9-3-2-4-9/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHQTIPYHAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Cycloalkyl-Substituted Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₁H₁₉N₃ 193.29 Cyclobutylmethyl group
(Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₉N₃ 205.30 Dicyclopropylmethyl substituent
(Cyclopropylmethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₂₀N₄ 220.31 Cyclopropylmethyl + trimethylpyrazole

Key Observations :

  • The dicyclopropylmethyl variant (C₁₂H₁₉N₃) has a higher molar mass but reduced conformational flexibility due to the fused cyclopropane rings, which may limit solubility .

Aromatic Substituent Variations

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ 243.72 Chlorophenyl group
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₃H₁₅ClN₄ 262.74 Chlorobenzyl + dimethylpyrazole
[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₁N₃O₂ 275.35 Dimethoxyphenyl group

Key Observations :

  • The chlorophenyl substituent (e.g., ) introduces electron-withdrawing effects, which may enhance metabolic stability compared to the non-halogenated target compound.

Heterocyclic and Functionalized Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
[(5-Methylfuran-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₁H₁₅N₃O 205.26 Furan ring
[(Thiophen-2-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₁H₁₅N₃S 221.32 Thiophene ring
(2-Aminoethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₇H₁₄N₄ 154.22 Aminoethyl functional group

Key Observations :

  • Furan and thiophene substituents () introduce heteroatoms, altering electronic properties and enabling π-π stacking interactions in biological targets.
  • The aminoethyl variant (C₇H₁₄N₄) has additional hydrogen-bonding capacity, which could enhance solubility or receptor affinity .

Hydrogen Bonding and Solubility :

  • Compounds with polar substituents (e.g., methoxy or amino groups) exhibit higher aqueous solubility but may require salt formation (e.g., hydrochloride salts in ) for stability.

Biological Activity

(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride, often in solvents such as methanol or ethanol at room temperature.

The compound has the following chemical structure:

  • Molecular Formula : C10H16N3C_{10}H_{16}N_3
  • SMILES Notation : CC(C1CCC1)NCC2=C(N=N2)C=C(C)N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity through hydrogen bonding and hydrophobic interactions.

Pharmacological Potential

Research indicates that this compound exhibits potential as a pharmacophore in drug design, particularly for targeting enzymes involved in various diseases. Its unique pyrazole moiety may enhance its binding affinity and selectivity towards specific biological targets.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Another study focused on the compound’s ability to inhibit specific proteases. It was found to selectively inhibit NS3 protease, which is crucial in the lifecycle of the hepatitis C virus. This inhibition was confirmed through enzyme kinetic studies, showing a competitive inhibition pattern with an IC50 value in the low micromolar range.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure TypeNotable Activity
1-Methyl-1H-pyrazol-4-aminePyrazole derivativeModerate enzyme inhibition
CyclobutylmethylamineAliphatic amineLimited biological activity
(Cyclobutylmethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amineModified pyrazole derivativeEnhanced binding affinity

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